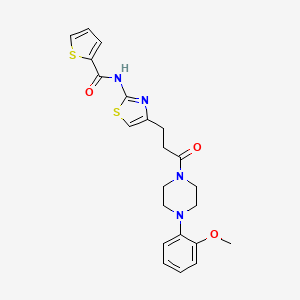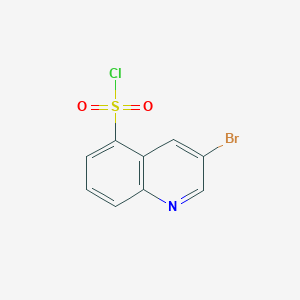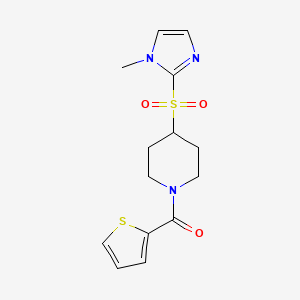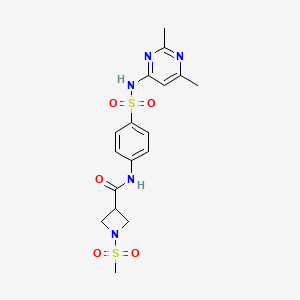![molecular formula C14H10N4O B3010009 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1448123-75-8](/img/structure/B3010009.png)
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile" is a heterocyclic compound that belongs to the pyrrolopyrimidine class. These compounds are of interest due to their diverse biological activities and potential pharmaceutical applications. The structure of the compound suggests it contains a pyrrolopyrimidine core with a benzonitrile substituent, which could influence its electronic and physical properties.
Synthesis Analysis
The synthesis of related pyrrolopyrimidine derivatives has been reported in the literature. For instance, compounds in the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series, including various derivatives, have been prepared from 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline intermediates . The synthesis often involves cyclization reactions and can be tailored to introduce different functional groups at specific positions on the pyrrolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives has been extensively studied. For example, a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was characterized using X-ray diffraction and density functional theory (DFT) calculations . These studies provide insights into the geometric parameters and electronic structure, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo various chemical reactions. For instance, catalytic hydrogenation of a dibenzyl pyrrolopyrimidine led to C-benzyl bond cleavage, demonstrating the potential for selective transformations in the presence of a catalyst . Additionally, the Povarov reaction has been used to synthesize benzoimidazopyrimidine derivatives, indicating that pyrrolopyrimidines can participate in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. For example, the presence of a benzonitrile group could affect the compound's solubility, stability, and electronic properties. The photophysical properties of related compounds have been studied, showing positive emission solvatochromism and aggregation-induced emission (AIE), which could be relevant for applications in materials science . The thermal and mechanical properties of polymers derived from pyridine-containing monomers, which share structural features with pyrrolopyrimidines, have also been reported, indicating good thermal stability and mechanical strength .
科学的研究の応用
Synthesis and Antitumor Activity
The compound has been explored for its potential in the synthesis of antifolates, which are significant in cancer research. For instance, Gangjee et al. (2006) synthesized analogues as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, aiming at antitumor applications. These inhibitors are critical in cancer therapy as they target key enzymes involved in nucleotide synthesis (Gangjee et al., 2006).
Targeting Folate Receptor-specific Pathways
Research by Deng et al. (2008) focused on synthesizing pyrrolo[2,3-d]pyrimidine antifolates, targeting the folate receptor-specific glycinamide ribonucleotide formyltransferase, a key enzyme in purine nucleotide biosynthesis. This approach is significant in developing targeted therapies for cancer, as these compounds selectively inhibit cancer cells expressing specific folate receptors (Deng et al., 2008).
Antibacterial Applications
The pyrrolo[3,4-d]pyrimidine derivatives, closely related to the compound , have been studied for their antibacterial properties. Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Rostamizadeh et al., 2013).
Biochemical Synthesis and Modification
The compound has also been a subject of study in biochemical synthesis processes. Southwick et al. (1974) developed procedures for synthesizing related 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, enhancing antiparasitic selectivity through modifications like nitrogen-linked mono- and dichlorobenzoyl groups. Such studies provide insights into the synthesis and modification of complex biochemical compounds (Southwick et al., 1974).
作用機序
Target of Action
The primary target of the compound “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the ATR kinase . It binds to the ATR kinase, thereby inhibiting its activity. This results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein .
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response (DDR) pathway . The DDR pathway is crucial for maintaining the integrity of the genome. When the ATR kinase is inhibited, the DDR pathway is disrupted, leading to an accumulation of DNA damage and replication stress .
Pharmacokinetics
The compound exhibits good anti-tumor activity in vitro , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound’s action results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein . This leads to an accumulation of DNA damage and replication stress, which can inhibit the growth of cancer cells .
Safety and Hazards
特性
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-5-10-1-3-11(4-2-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCVRPEIOQJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)



![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)


![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)
![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)